REACTION_CXSMILES
|
S(=[C:3]1[CH:11]=[C:7]([C:8]([Cl:10])=[O:9])[C:6](N)=[C:5]([C:13]([Cl:15])=[O:14])[CH2:4]1)=O.C([NH2:18])=O>CCOCC>[ClH:10].[NH2:18][C:3]1[CH:11]=[C:7]([C:8]([Cl:10])=[O:9])[CH:6]=[C:5]([CH:4]=1)[C:13]([Cl:15])=[O:14] |f:3.4|
|
Name
|
5-sulfinyl amino isophthaloyl chloride
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
S(=O)=C1CC(=C(C(C(=O)Cl)=C1)N)C(=O)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
N,N'-dimethyl acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
anhydrous hydrogen chloride gas was bubbled through for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
CUSTOM
|
Details
|
However, solution NMR of this product could not be obtained, since it
|
Type
|
CUSTOM
|
Details
|
polymerizes in those solvents
|
Name
|
|
Type
|
|
Smiles
|
Cl.NC=1C=C(C=C(C(=O)Cl)C1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |